

Technical Guide: Physicochemical Properties of 4-Amino-3-nitropyridin-2-ol

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Compound of Interest

Compound Name: 4-Amino-3-nitropyridin-2-ol

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Introduction

4-Amino-3-nitropyridin-2-ol is a heterocyclic organic compound with the chemical formula $C_5H_5N_3O_3$. Its structure, featuring a pyridin-2-one core with both an electron-donating amino group and a potent electron-withdrawing nitro group, imparts a unique electronic and chemical profile. This "push-pull" system and the presence of multiple hydrogen bond donors and acceptors make it a molecule of significant interest. It is primarily recognized as a versatile synthetic intermediate or scaffold for the development of more complex molecules, particularly in the realm of medicinal chemistry for the synthesis of potential therapeutic agents.^{[1][2]} This document provides a comprehensive overview of the available physicochemical data for **4-Amino-3-nitropyridin-2-ol**, outlines general experimental protocols for the determination of its physical properties, and illustrates its role as a key building block in synthetic chemistry.

Core Physical Properties

The quantitative physical and chemical properties of **4-Amino-3-nitropyridin-2-ol** are summarized in the table below. It is important to note that a significant portion of the available data is based on computational predictions, and experimentally verified values are limited.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃ O ₃	[2][3]
Molecular Weight	155.11 g/mol	[2][3]
CAS Number	88511-57-3	[4]
Melting Point	315-316 °C	
Boiling Point (Predicted)	291.5 ± 40.0 °C	
Density (Predicted)	1.54 ± 0.1 g/cm ³	
pKa (Predicted)	7.83 ± 0.10	
XlogP (Predicted)	-0.2	
Appearance	Solid (usually a yellow powder)	[2]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of **4-Amino-3-nitropyridin-2-ol** are not readily available in the current literature. However, standard and well-established methodologies for organic compounds can be applied. The following are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity.[5]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **4-Amino-3-nitropyridin-2-ol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature probe. [5][8] The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[6]

- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.^[5] A preliminary, faster heating can be done to determine an approximate melting range.^[5]
- **Observation and Recording:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.^[5]^[6]^[8] For a pure compound, this range is typically narrow (0.5-1.0 °C).^[5]

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.^[9] The following qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment: This method provides a general classification of the compound's solubility in various solvents.^[10]^[11]

Methodology:

- **Sample Preparation:** A small, measured amount of **4-Amino-3-nitropyridin-2-ol** (e.g., 25 mg) is placed into a series of test tubes.^[10]^[12]
- **Solvent Addition:** A known volume of a specific solvent (e.g., 0.75 mL of water, ethanol, dichloromethane, etc.) is added to each test tube in portions.^[10]^[12]
- **Mixing and Observation:** After each addition, the test tube is vigorously shaken.^[10]^[12] The compound is classified as soluble if it completely dissolves, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.^[13]
- **pH and Acid/Base Solubility:** For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to indicate acidic or basic properties.^[11] For water-insoluble compounds, solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify basic and acidic functional groups, respectively.^[10]^[11]

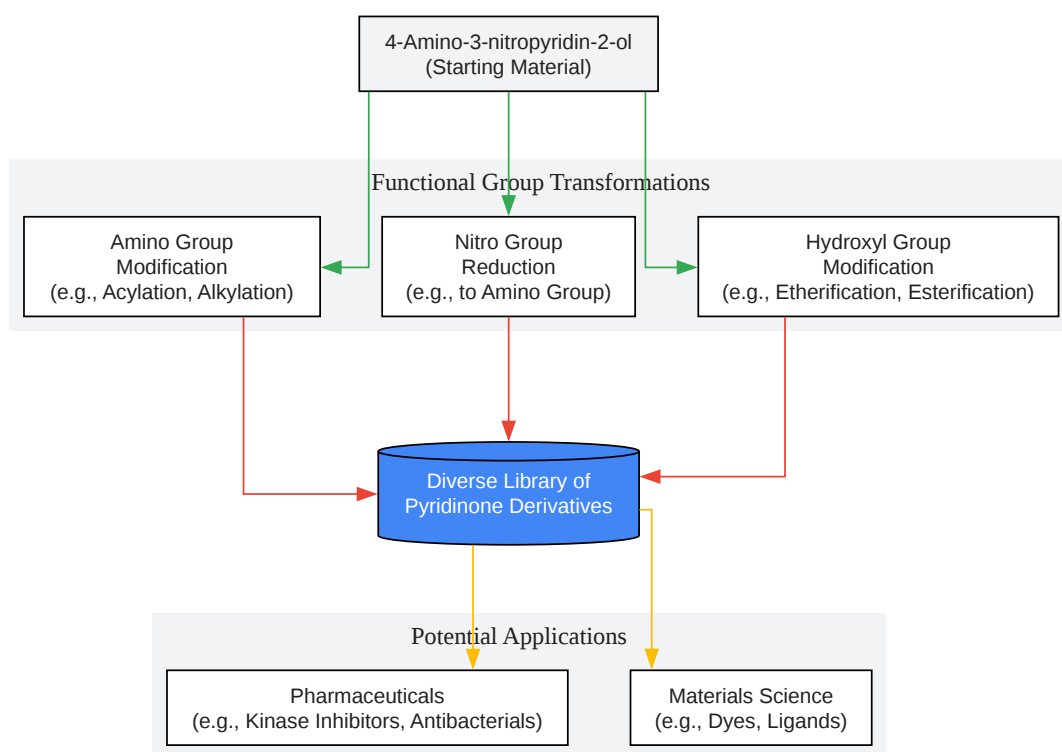
Quantitative Solubility Determination (Gravimetric Method): This protocol determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **4-Amino-3-nitropyridin-2-ol** is added to a vial containing a known volume of the desired solvent to ensure a solid phase remains. The vial is sealed to prevent solvent evaporation.
- **Equilibration:** The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Sample Analysis:** A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and a known volume is transferred to a pre-weighed container.
- **Solvent Evaporation and Measurement:** The solvent is evaporated, and the container with the solid residue is weighed. The difference in weight gives the mass of the dissolved **4-Amino-3-nitropyridin-2-ol**.
- **Calculation:** The solubility is then calculated and expressed in units such as g/L or mol/L.

Synthetic Utility and Logical Workflow

4-Amino-3-nitropyridin-2-ol is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The amino, nitro, and hydroxyl groups can be selectively modified to create a diverse range of derivatives. The following diagram illustrates a conceptual workflow for the synthetic utilization of this compound.



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Caption: Synthetic utility workflow of **4-Amino-3-nitropyridin-2-ol**.

Conclusion

4-Amino-3-nitropyridin-2-ol is a synthetically important molecule with a unique substitution pattern that makes it an attractive starting material for the synthesis of a variety of more

complex compounds with potential applications in medicinal chemistry and materials science. While there is a scarcity of experimentally determined physical property data in the public domain, the information available, largely from predictive models, provides a foundational understanding of this compound. The application of standardized experimental protocols will be crucial for generating a more complete and verified physicochemical profile, which will further aid in its utilization in research and development.

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